[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL 3-METHOXYBENZOATE
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Overview
Description
[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate is a complex organic compound that features a benzodioxole ring and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate typically involves a multi-step process. One common method includes the reaction of 1,3-benzodioxole with an appropriate carbamoyl chloride to form the intermediate [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl chloride. This intermediate is then reacted with 3-methoxybenzoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl benzoate
- [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 4-methoxybenzoate
- [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 2-methoxybenzoate
Uniqueness
[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the benzoate moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-21-13-4-2-3-11(7-13)17(20)22-9-16(19)18-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQYDHJESOTVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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